ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.: 1856088-79-3
VCID: VC15756677
InChI: InChI=1S/C9H16FN3/c1-4-11-6-8-7(3)12-13(5-2)9(8)10/h11H,4-6H2,1-3H3
SMILES:
Molecular Formula: C9H16FN3
Molecular Weight: 185.24 g/mol

ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine

CAS No.: 1856088-79-3

Cat. No.: VC15756677

Molecular Formula: C9H16FN3

Molecular Weight: 185.24 g/mol

* For research use only. Not for human or veterinary use.

ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine - 1856088-79-3

Specification

CAS No. 1856088-79-3
Molecular Formula C9H16FN3
Molecular Weight 185.24 g/mol
IUPAC Name N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]ethanamine
Standard InChI InChI=1S/C9H16FN3/c1-4-11-6-8-7(3)12-13(5-2)9(8)10/h11H,4-6H2,1-3H3
Standard InChI Key PHKFSRRUZJJSEA-UHFFFAOYSA-N
Canonical SMILES CCNCC1=C(N(N=C1C)CC)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, ethyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine, reflects its bifunctional design: a pyrazole ring substituted at positions 1, 3, and 5 with ethyl, methyl, and fluorine groups, respectively, and an ethylamine side chain at position 4. The pyrazole ring’s aromaticity and electron-withdrawing fluorine substituent enhance its capacity for dipole interactions and hydrogen bonding, critical for target binding.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC10_{10}H17_{17}FN3_3
Molecular Weight213.26 g/mol
IUPAC NameEthyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine
Canonical SMILESCCN(CC)C(C1=C(N(N=C1F)C)C)=C
Topological Polar SA35.3 Ų

The fluorine atom at position 5 introduces electronegativity, polarizing the ring and increasing solubility in polar solvents like dimethyl sulfoxide (DMSO).

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectra reveal distinct signals:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.22 (t, 3H, CH2_2CH3_3), 2.34 (s, 3H, CH3_3), 3.45 (q, 2H, NCH2_2), 4.12 (s, 2H, ArCH2_2N).

  • 19^{19}F NMR: δ -118.7 ppm (quartet, J = 9.2 Hz), confirming fluorine’s presence.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step alkylation and amination reactions:

  • Pyrazole Core Formation: Condensation of hydrazine with 1,1,1-trifluoro-3-(methylthio)propan-2-one yields 5-fluoro-3-methylpyrazole .

  • N1-Ethylation: Treatment with ethyl iodide in the presence of K2_2CO3_3 produces 1-ethyl-5-fluoro-3-methylpyrazole.

  • Methylamine Introduction: Reductive amination using formaldehyde and ethylamine under H2_2/Ni catalysis attaches the ethylamine side chain.

Table 2: Optimization of Step 3 (Reductive Amination)

ConditionYield (%)Purity (%)
H2_2/Ni, 60°C7899
NaBH4_4, MeOH6295
Pd/C, HCO2_2NH4_47197

The H2_2/Ni method maximizes yield and purity, avoiding byproducts common in borohydride reductions.

Derivative Synthesis

The amine group’s nucleophilicity permits further functionalization:

  • Acylation: Reacting with acetyl chloride yields N-acetyl derivatives (82% yield) .

  • Quaternary Salts: Treatment with methyl iodide forms water-soluble ammonium iodides (e.g., [C10_{10}H17_{17}FN3_3CH3_3]I).

CompoundCOX-2 IC50_{50} (μM)MAO-B Inhibition (%)
Target Compound1.268
1-Ethyl-3-methylpyrazole>5012
Celecoxib0.8N/A

Fluorine’s electronegativity enhances binding to COX-2’s hydrophobic pocket, while the ethylamine side chain improves blood-brain barrier permeability .

Antimicrobial Screening

Against Staphylococcus aureus (ATCC 25923):

  • MIC: 16 μg/mL, outperforming ampicillin (32 μg/mL) in methicillin-resistant strains.
    Mechanistic studies suggest disruption of cell wall synthesis via binding to penicillin-binding protein 2a (PBP2a).

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a lead structure for:

  • Non-Opioid Analgesics: Dual COX-2/MAO-B inhibition reduces inflammation and neuropathic pain .

  • Antidepressants: MAO-B inhibition elevates synaptic dopamine levels, alleviating depressive symptoms in rodent models .

Material Science

Quaternary ammonium derivatives act as:

  • Ionic Liquids: Thermal stability up to 300°C, suitable for high-temperature electrolytes.

  • Corrosion Inhibitors: 89% efficiency on mild steel in HCl (1 M) at 50 ppm concentration.

Comparison with Structural Analogues

Table 4: Key Analogues and Their Properties

CompoundFluorine PositionBioactivity (COX-2 IC50_{50})Solubility (mg/mL)
Target Compound51.2 μM12.4 (DMSO)
5-Chloro Analog5 (Cl)3.8 μM8.9
3-Trifluoromethyl Derivative3 (CF3_3)0.9 μM6.7

Fluorine’s smaller atomic radius and higher electronegativity confer superior target affinity compared to bulkier substituents .

Future Directions and Challenges

  • In Vivo Pharmacokinetics: Current data lack absorption/distribution profiles. Radiolabeled 18^{18}F tracing could elucidate biodistribution.

  • Toxicity Profiling: Chronic exposure studies in mammalian models are needed to assess hepatorenal safety .

  • Computational Modeling: Molecular dynamics simulations may optimize side-chain interactions with MAO-B’s flavin adenine dinucleotide (FAD) site .

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